4-Tert-butyl-2,3-dihydro-5-benzofuranol
Description
4-Tert-butyl-2,3-dihydro-5-benzofuranol (molecular formula: C₁₁H₁₆O₂) is a benzofuranol derivative characterized by a dihydrobenzofuran core substituted with a tert-butyl group at the 4-position and a hydroxyl group at the 5-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in anti-inflammatory research.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-tert-butyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11-8-6-7-14-10(8)5-4-9(11)13/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
DJRSGLVTWSQESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC2=C1CCO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key features of 4-Tert-butyl-2,3-dihydro-5-benzofuranol with structurally or functionally related compounds:
Key Observations:
Core Structure: The target compound and the anti-inflammatory agent from Hammond et al. (1990) share the dihydrobenzofuranol core, critical for stabilizing radical intermediates or interacting with enzymatic targets . In contrast, musk tibetene features a nitrobenzene backbone, optimized for volatile fragrance properties .
Substituent Effects: The tert-butyl group in this compound and musk tibetene enhances steric bulk and lipophilicity.
Biological Activity: The anti-inflammatory analog in Hammond et al. (1990) includes a propenyl-hydroxymethylphenyl chain, enabling covalent interactions with leukotriene synthase. The absence of this moiety in this compound suggests distinct mechanisms, possibly targeting antioxidant pathways .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-butyl group in both the target compound and musk tibetene increases LogP, favoring dermal absorption in fragrances or topical therapies.
- Metabolism : Musk tibetene’s nitro groups are prone to reduction, generating reactive intermediates that may limit therapeutic utility .
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